![molecular formula C12H12Cl4Ru2 B1278522 Benzeneruthenium(II) chloride dimer CAS No. 37366-09-9](/img/structure/B1278522.png)
Benzeneruthenium(II) chloride dimer
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Overview
Description
Benzeneruthenium(II) chloride dimer, also known by various synonyms such as (Benzene)dichlororuthenium dimer, Benzeneruthenium dichloride dimer, Bis(benzene)tetrachlorodiruthenium, and Dibenzenetetrachlorodiruthenium, is an organo-metallic compound . Its linear formula is Ru₂(C₆H₆)₂Cl₄ , and it has a molecular weight of 500.18 g/mol . This complex features two ruthenium atoms bridged by benzene ligands, each coordinated to two chloride ions.
Scientific Research Applications
Hydrosilylation Catalysts
Benzeneruthenium(II) chloride dimer is used as a catalyst in hydrosilylation reactions. These reactions are crucial for the synthesis of silicon-based organic compounds, which are widely used in the creation of pharmaceuticals, specialty chemicals, and materials for electronics. The compound facilitates the addition of silicon-hydrogen bonds to unsaturated substrates, such as alkenes and alkynes, leading to the formation of organosilicon compounds with high precision and efficiency .
Catalyst for S_NAr Reactions
In the field of organic chemistry, S_NAr reactions, or nucleophilic aromatic substitution reactions, are fundamental for modifying aromatic compounds. Benzeneruthenium(II) chloride dimer acts as a catalyst for these reactions, particularly with fluoroarenes and cyclic amines. This application is significant for the development of new aromatic compounds that can serve as building blocks for pharmaceuticals and agrochemicals .
Precatalyst for Hydrogenation of β-Keto Esters
The compound is employed as a pre-catalyst for the hydrogenation of β-keto esters. This process is important for the production of various organic compounds, including alcohols and enantiomerically pure molecules, which are essential in the pharmaceutical industry. The use of Benzeneruthenium(II) chloride dimer allows for a controlled and selective reduction, yielding products with high chiral purity .
Precursor for Other Ruthenium Catalysts
Benzeneruthenium(II) chloride dimer serves as a precursor for the preparation of other ruthenium-based catalysts. Ruthenium catalysts are pivotal in a wide range of chemical reactions, including olefin metathesis, transfer hydrogenation, and oxidation reactions. The versatility of these catalysts makes them invaluable tools in synthetic chemistry for creating complex molecules .
Research Use in Medicinal Chemistry
In medicinal chemistry, Benzeneruthenium(II) chloride dimer is explored for its potential therapeutic applications. Ruthenium complexes have been studied for their anticancer properties, as they can interact with DNA and proteins within cancer cells, leading to cell death. The compound’s role in the development of new anticancer agents is a promising area of research .
Material Science Applications
The unique properties of Benzeneruthenium(II) chloride dimer are also harnessed in material science. The compound can be used to create advanced materials with specific electronic or photonic properties. These materials have potential applications in the development of new sensors, optoelectronic devices, and energy storage systems .
Mechanism of Action
Target of Action
It is known to act as a catalyst for s_nar reactions of fluoroarenes and cyclic amines .
Mode of Action
Benzeneruthenium(II) chloride dimer interacts with its targets through a catalytic process. It facilitates S_NAr reactions of fluoroarenes and cyclic amines . The compound can also react with Lewis bases to give monometallic adducts .
Biochemical Pathways
Its role as a catalyst suggests it may influence a variety of chemical reactions and pathways, particularly those involving fluoroarenes and cyclic amines .
Result of Action
The molecular and cellular effects of Benzeneruthenium(II) chloride dimer’s action are largely dependent on the specific reactions it catalyzes. In general, it facilitates the reactions of fluoroarenes and cyclic amines, potentially leading to the formation of new compounds .
properties
IUPAC Name |
benzene;dichlororuthenium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6.4ClH.2Ru/c2*1-2-4-6-5-3-1;;;;;;/h2*1-6H;4*1H;;/q;;;;;;2*+2/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXMUPKIEHNBNQ-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=CC=C1.Cl[Ru]Cl.Cl[Ru]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl4Ru2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449898 |
Source
|
Record name | Benzeneruthenium(II) chloride dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37366-09-9 |
Source
|
Record name | Benzeneruthenium(II) chloride dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneruthenium(II) Chloride Dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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